molecular formula C17H17N3 B5797909 3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine

Cat. No.: B5797909
M. Wt: 263.34 g/mol
InChI Key: CENZLLHCYYRWIZ-UHFFFAOYSA-N
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Description

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is a complex organic compound that features a quinoline core substituted with methyl groups and a pyridin-2-ylmethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine typically involves multi-step organic reactions. One common approach is the reaction of 3,7-dimethylquinoline with pyridin-2-ylmethylamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of toluene as a solvent and iodine (I2) as a catalyst can promote the cleavage of C–C bonds, leading to the formation of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions, forming stable complexes that can be used in catalysis or as therapeutic agents. The compound’s ability to interact with biological molecules, such as proteins and nucleic acids, underlies its potential medicinal applications .

Comparison with Similar Compounds

Similar Compounds

    N-(pyridin-2-ylmethyl)quinolin-2-amine: Lacks the methyl groups at positions 3 and 7.

    3,7-dimethylquinoline: Lacks the pyridin-2-ylmethylamine moiety.

    N-(quinolin-2-ylmethyl)pyridin-2-amine: Similar structure but with different substitution patterns.

Uniqueness

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine is unique due to the presence of both the quinoline and pyridine moieties, along with the specific methyl substitutions. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

3,7-dimethyl-N-(pyridin-2-ylmethyl)quinolin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-12-6-7-14-10-13(2)17(20-16(14)9-12)19-11-15-5-3-4-8-18-15/h3-10H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CENZLLHCYYRWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C(=N2)NCC3=CC=CC=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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